Cas no 1354033-40-1 ([1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester)
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester Chemical and Physical Properties
Names and Identifiers
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- [1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
- [1-((S)-2-Amino-3-methylbutyryl)pyrrolidin-3-ylmethyl]carbamic acid benzyl ester
- Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)carbamate
- AM97491
- [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
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- Inchi: 1S/C18H27N3O3/c1-13(2)16(19)17(22)21-9-8-15(11-21)10-20-18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,23)/t15?,16-/m0/s1
- InChI Key: SYTBZIVYEYSNCC-LYKKTTPLSA-N
- SMILES: O=C([C@H](C(C)C)N)N1CCC(CNC(=O)OCC2C=CC=CC=2)C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 422
- Topological Polar Surface Area: 84.7
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 083925-500mg |
1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester |
1354033-40-1 | 500mg |
£694.00 | 2022-03-01 | ||
| Chemenu | CM499407-1g |
Benzyl((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)carbamate |
1354033-40-1 | 97% | 1g |
$1378 | 2023-01-02 |
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
Professional Introduction to [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester (CAS No. 1354033-40-1)
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester, identified by the CAS number 1354033-40-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The unique combination of functional groups, including the S-configuration of the pyrrolidine ring and the presence of a benzylic ester moiety, positions this molecule as a versatile intermediate in synthetic chemistry.
Recent research in the domain of bioactive molecules has highlighted the importance of chiral centers in determining the pharmacological properties of compounds. The S-configuration of the pyrrolidine ring in this compound not only contributes to its stereochemical complexity but also influences its interactions with biological targets. This stereochemical feature is particularly relevant in the development of enantiomerically pure drugs, where the spatial arrangement of atoms can significantly impact efficacy and selectivity.
The benzylic ester group in [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester serves as a crucial pharmacophoric element. Ester functionalities are widely recognized for their role in modulating drug solubility, bioavailability, and metabolic stability. The benzyl ester moiety, in particular, has been extensively studied for its ability to enhance the pharmacokinetic profile of therapeutic agents. This feature makes the compound a valuable candidate for further exploration in drug design and optimization.
In the context of modern pharmaceutical research, the synthesis and characterization of such complex molecules are essential for understanding their potential therapeutic applications. The structural motif present in this compound, which includes a pyrrolidine backbone modified with an amino acid-derived side chain, is reminiscent of several known bioactive scaffolds. These scaffolds have been implicated in various biological pathways, making this compound a promising candidate for further investigation.
One of the most compelling aspects of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester is its potential as a building block for more complex drug candidates. The presence of multiple reactive sites allows for diverse chemical modifications, enabling chemists to tailor the molecule's properties to specific therapeutic needs. This flexibility is particularly valuable in hit-to-drug discovery programs, where rapid and efficient synthesis of analogs is crucial.
Advances in computational chemistry have further enhanced the utility of such compounds. Molecular modeling studies can predict how these molecules interact with biological targets at an atomic level. This approach has been instrumental in identifying lead compounds with high affinity and selectivity. The structural features of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester, particularly its chiral center and ester functionality, make it an ideal candidate for such virtual screening efforts.
The benzylic ester group also plays a role in modulating the metabolic fate of drugs. By influencing enzymatic degradation pathways, this moiety can extend the half-life of a drug molecule or enhance its oral bioavailability. These pharmacokinetic advantages are critical factors in drug development, as they directly impact patient compliance and therapeutic efficacy.
In recent years, there has been growing interest in developing drugs that target multiple disease pathways simultaneously. The multifunctionality inherent in molecules like [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester makes them attractive candidates for such polypharmacological approaches. By incorporating multiple pharmacophores into a single molecule, researchers can design agents that offer broader therapeutic benefits.
The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methods. Techniques such as asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the desired stereocenter and establish key functional groups. These methods not only demonstrate the synthetic chemist's artistry but also underscore the importance of advanced methodologies in producing complex molecules.
The potential applications of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester extend beyond traditional small-molecule drug development. Its structural features make it suitable for use as a ligand in biochemical assays or as an intermediate in peptide mimetics. These applications underscore the versatility of this compound and its relevance to various areas within medicinal chemistry.
As research continues to uncover new biological targets and mechanisms, compounds like [1-(
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